molecular formula C13H18ClNO3 B14036057 Methyl (2R,4R)-4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride

Methyl (2R,4R)-4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B14036057
M. Wt: 271.74 g/mol
InChI Key: DTGIEBXEDOSJQH-MNMPKAIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,4R)-4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a benzyloxy group attached to the pyrrolidine ring and a methyl ester group at the carboxylate position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4R)-4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2R,4R)-4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride: Lacks the benzyloxy group but has similar structural features.

    Methyl (2R,4R)-4-(methoxy)pyrrolidine-2-carboxylate hydrochloride: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

Methyl (2R,4R)-4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific research applications where such properties are desired.

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

methyl (2R,4R)-4-phenylmethoxypyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12-;/m1./s1

InChI Key

DTGIEBXEDOSJQH-MNMPKAIFSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1)OCC2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CC(CN1)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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